1,3-18:0 DG-d5

Description

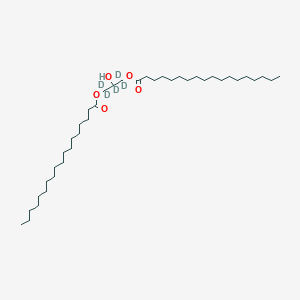

Structure

2D Structure

Propriétés

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i35D2,36D2,37D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHVBANLECCAGF-RYBIQIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429508 | |

| Record name | 1,3-Distearin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246523-69-2 | |

| Record name | 1,3-Distearin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Position Specific Deuterium Labeling in Glycerolipids

Strategies for Deuterium (B1214612) Incorporation into Glycerol (B35011) Backbones

The foundational step in synthesizing 1,3-Distearin-d5 is the preparation of a glycerol molecule with deuterium atoms at specific positions. The notation "-d5" typically indicates that the five hydrogen atoms on the glycerol carbon backbone have been replaced by deuterium. This is often specified as mdpi.commdpi.comresearchgate.netplos.orgplos.org-d5-glycerol. lipidmaps.org

One primary strategy for obtaining labeled glycerol is through chemical synthesis starting from smaller, deuterated precursors. This allows for precise control over the location and number of deuterium atoms. Alternatively, biological methods can be employed, such as growing microorganisms in media enriched with deuterated water (D2O). plos.orgnih.gov However, for position-specific labeling like d5-glycerol, chemical synthesis is the more common and controlled approach.

The use of stable isotope-labeled glycerol, such as ¹³C₃-D₅-glycerol, has been documented in studies tracing the glycerol-3-phosphate pathway for triglyceride synthesis. nih.gov In these experiments, the labeled glycerol is incorporated into the backbone of various glycerolipids, allowing researchers to follow its metabolic fate. nih.gov The synthesis of the labeled glycerol itself is a prerequisite for its use in the subsequent synthesis of more complex lipids like 1,3-Distearin-d5. Once the d5-glycerol precursor is obtained, it serves as the starting material for the attachment of the stearoyl chains. lipidmaps.org

Regiospecific Esterification Techniques for 1,3-Distearin-d5 Synthesis

With the d5-labeled glycerol backbone in hand, the next critical step is the regiospecific esterification of stearic acid to the sn-1 and sn-3 positions, leaving the sn-2 position as a free hydroxyl group. Achieving this high regioselectivity is a significant challenge in glycerolipid synthesis, as mixtures of 1,2- and 1,3-diacylglycerols, as well as triacylglycerols, can easily form.

Several synthetic strategies have been developed to achieve 1,3-regioselectivity:

Enzymatic Synthesis: The use of 1,3-regiospecific lipases is a highly effective method for synthesizing 1,3-diacylglycerols. mdpi.com Enzymes like Candida antarctica lipase (B570770) B (CALB) can preferentially catalyze esterification at the primary hydroxyl groups (sn-1 and sn-3) of glycerol. nih.gov This method often proceeds under mild conditions, minimizing side reactions. mdpi.com The process can involve the direct esterification of glycerol with stearic acid or a transesterification reaction with a stearic acid ester. tandfonline.comtandfonline.com

Chemical Synthesis with Protecting Groups: A common chemical approach involves protecting the sn-2 hydroxyl group of glycerol, leaving the sn-1 and sn-3 positions available for esterification. This multi-step process includes:

Protection of the sn-2 hydroxyl group.

Esterification of the free sn-1 and sn-3 hydroxyls with stearoyl chloride or stearic acid.

Deprotection of the sn-2 hydroxyl to yield the final 1,3-distearin product. While effective, this route can be complex and require careful purification at each step.

Direct Interesterification: Methods involving the interesterification of fatty acid methyl esters with protected glycerol derivatives have also been reported. cdnsciencepub.comcdnsciencepub.com For instance, 1,3-distearoxy acetone (B3395972) can be prepared and then hydrogenated to yield 1,3-distearin. cdnsciencepub.comcdnsciencepub.com Another approach involves heating glycidol (B123203) esters with a fatty acid in the presence of a catalyst to produce a mixture of diglycerides, which can then be isomerized to favor the 1,3-isomer. nih.gov

The choice of method depends on factors such as desired yield, purity, and scalability. For the synthesis of a highly specialized and pure compound like 1,3-Distearin-d5, enzymatic or protecting group strategies are often preferred to ensure high regioselectivity.

Analytical Characterization of Deuterated Glycerolipid Purity and Isotopic Enrichment

Following synthesis, it is imperative to verify the chemical structure, isotopic enrichment, and positional purity of the 1,3-Distearin-d5. This is accomplished using a combination of high-resolution analytical techniques.

Mass spectrometry (MS) is an indispensable tool for confirming the successful incorporation of deuterium and for quantifying the isotopic enrichment of the final product. bioscientifica.com Various MS techniques are employed for the analysis of deuterated lipids. nih.govthermofisher.com

High-resolution mass spectrometry (HR-MS) can distinguish between the mass of the deuterated compound and any unlabeled or partially labeled species. rsc.org This is crucial because the natural abundance of ¹³C isotopes can sometimes interfere with the detection of deuterated molecules at lower resolutions. thermofisher.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate the lipid from complex mixtures before MS analysis, allowing for precise measurement of the labeled compound. researchgate.netthermofisher.com

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing information about the location of the deuterium atoms. By analyzing the fragmentation pattern, it is possible to confirm that the deuterium label resides on the glycerol backbone. acs.org The isotopic enrichment is calculated by comparing the ion intensity of the fully labeled molecule (M+5) to the intensities of the unlabeled molecule (M+0) and any other isotopic species. rsc.org

Table 1: Mass Spectrometry Techniques for Deuterated Lipid Analysis

| Technique | Application in 1,3-Distearin-d5 Analysis | References |

|---|---|---|

| GC-MS | Separation and quantification of fatty acid methyl esters derived from the lipid to confirm composition; analysis of the intact deuterated molecule. | researchgate.netnih.gov |

| LC-MS/MS | Analysis of the intact lipid molecule, providing molecular weight confirmation and fragmentation patterns to localize the deuterium label on the glycerol backbone. | nih.govacs.org |

| HR-MS (e.g., Orbitrap) | Accurate mass measurement to resolve deuterated species from naturally occurring ¹³C isotopes, allowing for precise determination of isotopic enrichment. | thermofisher.comrsc.org |

While mass spectrometry confirms the mass and isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for verifying the precise location of the deuterium atoms on the glycerol backbone. rsc.org

¹H NMR (Proton NMR) is particularly useful. In an unlabeled 1,3-distearin molecule, the protons on the glycerol backbone would produce a characteristic set of signals. In 1,3-Distearin-d5, these signals would be absent or significantly reduced due to the substitution of protons with deuterium, providing direct evidence of successful labeling. mdpi.combeilstein-journals.org Any residual proton signals corresponding to the glycerol backbone can be used to quantify the isotopic purity. rsc.org

²H NMR (Deuterium NMR) can also be performed to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment, which is indicative of their position on the glycerol backbone. Solid-state ²H NMR is a sensitive method for examining the mobility of deuterated segments in lipid bilayers. rsc.org Karplus analysis of ¹H NMR spectra of glycerolipids is a sophisticated technique used to determine the three-dimensional conformation of the glycerol backbone in solution. mdpi.comresearchgate.netbeilstein-journals.org

Table 2: NMR Spectroscopy for Structural and Positional Analysis

| Technique | Information Obtained for 1,3-Distearin-d5 | References |

|---|---|---|

| ¹H NMR | Absence of signals from the C1, C2, and C3 protons of the glycerol backbone confirms deuteration. Integration of residual signals allows for purity assessment. | rsc.orgbeilstein-journals.org |

| ¹³C NMR | The signals for the glycerol carbons will show coupling to deuterium (C-D coupling) instead of hydrogen, altering their multiplicity and confirming the label's position. |

| ²H NMR | Direct detection of the deuterium signal, confirming the presence and chemical environment of the label on the glycerol backbone. | rsc.org |

Advanced Applications of 1,3 Distearin D5 in Quantitative Lipidomics Research

Role as an Internal Standard in High-Throughput Mass Spectrometry-Based Lipid Profiling

The chemical structure of 1,3-Distearin-d5 is nearly identical to its endogenous counterpart, 1,3-Distearin, with the key difference being the substitution of five hydrogen atoms with deuterium (B1214612) on the glycerol (B35011) backbone. This subtle isotopic labeling makes it an ideal internal standard as it co-elutes with the analyte of interest during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer, yet is distinguishable by its mass-to-charge ratio (m/z). This allows for precise normalization of the analytical signal, thereby correcting for various sources of error inherent in mass spectrometry-based lipidomics.

Compensation for Matrix Effects in Complex Biological Samples

Biological samples such as plasma, serum, and tissue extracts are complex mixtures containing a vast array of molecules that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.gov This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. By adding a known amount of 1,3-Distearin-d5 to the sample prior to extraction and analysis, any signal suppression or enhancement experienced by the endogenous 1,3-Distearin will be mirrored by the deuterated standard. nih.gov The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out the variability introduced by the matrix effect. This ensures that the measured concentration of the analyte is a true reflection of its abundance in the original sample, irrespective of the sample's complexity.

Correction for Differential Ionization Efficiencies across Lipid Species

Different lipid species, even within the same class, can exhibit vastly different ionization efficiencies in the mass spectrometer. This variability is influenced by factors such as acyl chain length, degree of unsaturation, and the nature of the headgroup. Consequently, the signal intensity of a lipid in a mass spectrum is not directly proportional to its concentration. The use of a class-specific internal standard like 1,3-Distearin-d5 helps to mitigate this issue for the quantification of other diglycerides. While not a perfect solution for all diglyceride species due to structural differences, it provides a more accurate correction than a generic lipid standard from a different class. By closely mimicking the ionization behavior of endogenous diglycerides, 1,3-Distearin-d5 allows for a more reliable estimation of their relative and absolute concentrations.

Addressing Variability in Sample Preparation and Instrument Performance

The multi-step process of sample preparation, from lipid extraction to derivatization (if required), can introduce significant variability. diva-portal.org Losses can occur at each stage, leading to underestimation of the analyte concentration. Furthermore, the performance of the mass spectrometer can fluctuate over time, affecting signal intensity. As an internal standard, 1,3-Distearin-d5 is introduced at the very beginning of the sample preparation workflow. lcms.cz It therefore experiences the same potential for loss and is subject to the same instrumental variations as the endogenous analyte. By normalizing the analyte signal to that of 1,3-Distearin-d5, these sources of error are effectively controlled, leading to improved precision and accuracy of the quantitative results. mdpi.com

Method Development and Validation for Absolute and Relative Quantitation of Diglycerides

The development of robust and reliable analytical methods is a cornerstone of quantitative lipidomics. 1,3-Distearin-d5 plays a pivotal role in the creation and validation of methods for the absolute and relative quantification of diglycerides.

Optimization of Chromatographic Separation Techniques for Deuterated Diglycerides (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex lipid mixtures. nih.govnih.gov The development of an effective LC-MS/MS method requires careful optimization of the chromatographic separation to resolve different lipid species and isomers. The use of 1,3-Distearin-d5 is instrumental in this process. By monitoring the chromatographic peak shape, retention time, and signal intensity of this standard, researchers can fine-tune parameters such as the column chemistry, mobile phase composition, and gradient elution profile to achieve optimal separation of diglycerides. The co-elution of 1,3-Distearin-d5 with its non-deuterated counterpart confirms that the chromatographic method is suitable for the analysis of endogenous diglycerides.

| Parameter | Optimized Condition | Rationale |

| Column | C18 Reverse Phase | Provides good separation of nonpolar lipids like diglycerides based on acyl chain length and unsaturation. |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium (B1175870) Formate (B1220265) | Common mobile phase for reverse-phase lipidomics, with ammonium formate aiding in ionization. |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate | Stronger organic solvent for eluting highly nonpolar lipids. |

| Gradient | 30% B to 100% B over 15 min | Gradual increase in organic content allows for the separation of a wide range of diglyceride species. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS, providing a balance between separation efficiency and run time. |

| Column Temperature | 50 °C | Elevated temperature reduces viscosity and improves peak shape for lipids. |

Development of Multiple Reaction Monitoring (MRM) Transitions for Diglycerides

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique used for targeted quantification. researchgate.net It involves monitoring a specific precursor ion to product ion transition for a particular analyte. The development of an MRM assay requires the identification of unique and intense precursor-product ion pairs. For 1,3-Distearin-d5, the precursor ion would be its [M+NH4]+ adduct. Upon collision-induced dissociation, this precursor ion fragments to produce specific product ions, typically corresponding to the neutral loss of one of the stearic acid chains. The most intense and specific of these transitions is then selected for the MRM assay. The same fragmentation logic is applied to identify optimal MRM transitions for a range of endogenous diglycerides. The use of 1,3-Distearin-d5 as a reference compound helps in optimizing the collision energy and other MS parameters to achieve the highest sensitivity for the entire class of diglycerides.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,3-Distearin-d5 | [M+NH4]+ | [M+NH4 - C18H36O2]+ | 25-35 |

| Endogenous 1,3-Distearin | [M+NH4]+ | [M+NH4 - C18H36O2]+ | 25-35 |

| Endogenous 1-palmitoyl-3-stearoyl-glycerol | [M+NH4]+ | [M+NH4 - C16H32O2]+ | 25-35 |

| Endogenous 1-palmitoyl-3-stearoyl-glycerol | [M+NH4]+ | [M+NH4 - C18H36O2]+ | 25-35 |

Calibration Curve Construction and Limit of Quantitation Determination

In quantitative lipidomics, the precision of analytical measurements is paramount. The use of a stable isotope-labeled internal standard, such as 1,3-Distearin-d5, is fundamental to achieving this precision. By incorporating a known concentration of 1,3-Distearin-d5 into each sample, variations arising from sample preparation and instrument response can be effectively normalized.

The construction of a calibration curve is a critical step in quantitative analysis. This is typically achieved by preparing a series of calibration standards containing known concentrations of the analyte of interest and a fixed concentration of the internal standard, 1,3-Distearin-d5. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. The linearity of this curve is a key indicator of the assay's performance over a specific concentration range.

The limit of quantitation (LOQ) represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The determination of the LOQ is crucial for understanding the analytical sensitivity of the method. For lipid species, the LOQ is often determined as the concentration at which the signal-to-noise ratio is at least 10:1. The use of 1,3-Distearin-d5 aids in the accurate determination of the LOQ by providing a stable reference point, even at low analyte concentrations.

| Parameter | Description | Typical Value in Lipidomics |

| Linearity (R²) | A measure of how well the calibration curve fits a linear model. | > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be detected. | Signal-to-Noise Ratio > 3 |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio > 10 |

Enhancing Reproducibility and Accuracy in Comprehensive Lipidome Analysis

The complexity of the lipidome presents significant analytical challenges. The use of isotopic internal standards like 1,3-Distearin-d5 is a cornerstone of strategies to enhance the reproducibility and accuracy of comprehensive lipidome analysis.

Strategies for Mitigating Co-elution Challenges in Isobaric Lipid Species

A significant hurdle in lipidomics is the presence of isobaric lipid species, which have the same nominal mass but different structures. These molecules can co-elute during chromatographic separation, leading to inaccurate quantification. High-resolution mass spectrometry is a powerful tool for distinguishing between some isobaric species. However, the use of a deuterated internal standard like 1,3-Distearin-d5, which has a distinct mass, can aid in the deconvolution of complex spectra and improve the accuracy of quantification for lipid classes that are structurally related to diacylglycerols. While not a direct solution for separating all isobaric species, its consistent presence and known mass-to-charge ratio provide a crucial reference point within the complex dataset.

Mechanistic Elucidation of Lipid Metabolism Utilizing Deuterated Diglycerides As Tracers

Investigation of De Novo Lipogenesis Pathways in Cellular and Organismal Systems

De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. Understanding the rate and regulation of DNL is crucial, as its elevation is a hallmark of several metabolic disorders. Deuterated tracers have become invaluable in quantifying this process.

A common method to measure DNL involves the administration of deuterated water (D₂O). The deuterium (B1214612) from D₂O is incorporated into newly synthesized fatty acids and the glycerol (B35011) backbone of glycerolipids during reductive steps in their synthesis. This incorporation can be quantified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to determine the rate of lipid synthesis. When a deuterated diglyceride like 1,3-Distearin-d5 is used as a tracer, the five deuterium atoms on the glycerol backbone provide a distinct isotopic signature. This allows researchers to track the direct incorporation of the diglyceride into more complex lipids or its breakdown and the subsequent fate of its components.

The use of deuterated fatty acid isomers has also been employed to simultaneously compare the metabolism of two different fatty acids in human subjects. This dual-labeling technique allows for the direct comparison of incorporation rates, removal rates, and the extent of incorporation of labeled fatty acids into various blood plasma lipid fractions researchgate.net. For instance, a study using deuterated elaidate and oleate fed as trielaidin-d6 and triolein-d12 demonstrated that the maximum incorporation into plasma lipids occurred within 6 to 12 hours researchgate.net.

By introducing 1,3-Distearin-d5 into a biological system, researchers can directly measure the rate at which it is acylated to form triglycerides or participates in other metabolic pathways. The appearance of the d5-label in triglyceride pools over time provides a direct measure of the rate of diacylglycerol acylation, a key step in triglyceride synthesis. This approach complements methods that measure the synthesis of the entire triglyceride molecule from simpler precursors.

Dual-labeling studies with deuterated fatty acid isomers have shown that the extent of fatty acid incorporation into various plasma and red blood cell lipid fractions can be reliably determined researchgate.netnih.gov. In one such study, the maximum amount of deuterated fat in cholesterol esters was found to be around 4% researchgate.net. Such quantitative data is invaluable for understanding the dynamics of lipid synthesis.

| Tracer Type | Method | Key Findings |

| Deuterated Fatty Acid Isomers (e.g., elaidate-d2, oleate-d4) | Fed as deuterated triglycerides and analyzed by GC-MS | Allows for direct comparison of the metabolism of two fatty acid isomers simultaneously. Maximum incorporation into plasma lipids observed between 6-12 hours. researchgate.net |

| Deuterated Water (D₂O) | Oral administration and analysis of deuterium incorporation into lipids via NMR or MS | Enables quantification of de novo lipogenesis by measuring the rate of new fatty acid and glycerol synthesis. |

Analysis of Diglyceride Turnover Rates and Dynamics

Diglycerides are key intermediates in lipid metabolism, serving as precursors for triglycerides, phosphatidylcholine, and phosphatidylethanolamine. Their turnover rates reflect the dynamic balance between their synthesis and consumption.

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. In a steady-state flux analysis, the rates of production and consumption of intracellular metabolites are assumed to be balanced. By introducing a deuterated probe like 1,3-Distearin-d5 and monitoring the rate of its disappearance and the appearance of its d5-label in downstream products, the flux through various pathways involving diglycerides can be calculated.

Dynamic flux analysis (DFA) extends this approach to non-steady-state conditions, allowing for the study of metabolic responses to perturbations. For example, after the administration of 1,3-Distearin-d5, time-course measurements of the isotopic enrichment in various lipid pools can reveal the dynamic changes in metabolic fluxes.

Computational modeling is essential for interpreting the complex data generated from stable isotope tracing experiments. These models incorporate known metabolic pathways and use the isotopic labeling data to estimate the fluxes through different reactions. For instance, a model of glycerolipid metabolism would include reactions for the synthesis of phosphatidic acid, its conversion to diacylglycerol, and the subsequent synthesis of triglycerides and phospholipids (B1166683). By fitting the model to the experimental data obtained using 1,3-Distearin-d5, the rates of these reactions can be quantified.

| Modeling Approach | Description | Application with Deuterated Tracers |

| Steady-State Metabolic Flux Analysis (MFA) | Assumes intracellular metabolite concentrations are constant and quantifies reaction rates based on isotopic labeling patterns at a metabolic steady state. | Can determine the rates of pathways utilizing and producing diglycerides by measuring the steady-state distribution of the d5-label from 1,3-Distearin-d5. |

| Dynamic Flux Analysis (DFA) | Quantifies time-varying metabolic fluxes in response to environmental or genetic perturbations. | Can track the dynamic changes in diglyceride metabolism following a stimulus by monitoring the time-course of d5-label incorporation into various lipids. |

Elucidation of Specific Enzymatic Activities in Glycerolipid Metabolism

1,3-Distearin-d5 can also serve as a specific substrate to probe the activity of enzymes involved in glycerolipid metabolism. The enzymatic conversion of the deuterated substrate to a product can be monitored by mass spectrometry, providing a direct measure of enzyme activity in complex biological samples.

Key enzymes in the glycerolipid synthesis pathway include:

Acyl-CoA:diacylglycerol acyltransferase (DGAT): This enzyme catalyzes the final step in triglyceride synthesis, the acylation of diacylglycerol. Using 1,3-Distearin-d5 as a substrate, the formation of d5-labeled triglycerides can be quantified to measure DGAT activity.

Phosphatidate phosphatase (PAP): This enzyme, also known as lipin, dephosphorylates phosphatidic acid to produce diacylglycerol. While 1,3-Distearin-d5 is not a direct substrate for PAP, its downstream metabolism is influenced by the activity of this enzyme.

Choline (B1196258) phosphotransferase (CPT) and Ethanolamine phosphotransferase (EPT): These enzymes utilize diacylglycerol for the synthesis of phosphatidylcholine and phosphatidylethanolamine, respectively. The incorporation of the d5-glycerol backbone from 1,3-Distearin-d5 into these phospholipids can be used to assess the activity of these pathways.

Diacylglycerol Acyltransferase (DGAT) Activity Assays

Diacylglycerol acyltransferase (DGAT) is a pivotal enzyme in lipid metabolism, catalyzing the final and committed step in the synthesis of triacylglycerols (TAGs). aocs.orgnih.gov This reaction involves the esterification of a diacylglycerol (DAG) with a long-chain fatty acyl-CoA. There are two main DGAT enzymes, DGAT1 and DGAT2, which together account for the vast majority of TAG synthesis in adipocytes. aocs.orgwustl.edu Accurate measurement of DGAT activity is crucial for understanding conditions related to abnormal lipid accumulation, such as obesity and non-alcoholic fatty liver disease.

The use of 1,3-Distearin-d5 provides a direct and specific method for assaying DGAT activity in vitro or in cell culture systems. The principle of the assay involves incubating a biological sample (e.g., microsomal preparations) containing DGAT with the deuterated substrate, 1,3-Distearin-d5, and an acyl-CoA donor. The DGAT enzyme will utilize the 1,3-Distearin-d5 to synthesize a deuterated triacylglycerol molecule. The rate of formation of this labeled TAG, which can be distinguished from the pre-existing unlabeled TAG pool by mass spectrometry, is a direct measure of DGAT activity. nih.gov This approach allows for kinetic studies and the evaluation of potential DGAT inhibitors.

Table 1: Representative Data from a DGAT1 Activity Assay Using 1,3-Distearin-d5 This table illustrates hypothetical results from an experiment measuring the effect of a DGAT1 inhibitor on enzyme activity. The activity is determined by quantifying the formation of deuterated triacylglycerol (TAG-d5) from the 1,3-Distearin-d5 substrate.

| Condition | Inhibitor Concentration (µM) | 1,3-Distearin-d5 (µM) | Rate of TAG-d5 Formation (pmol/min/mg protein) | % Inhibition |

| Control | 0 | 50 | 125.4 | 0% |

| Inhibitor A | 1 | 50 | 87.8 | 30% |

| Inhibitor A | 10 | 50 | 25.1 | 80% |

| Inhibitor A | 50 | 50 | 6.3 | 95% |

Diglyceride Kinase and Lipase (B570770) Activities

Beyond its role as a precursor for triacylglycerol synthesis, diacylglycerol is a key node in lipid metabolism, serving as a substrate for several other important enzymes, including diglyceride kinases and lipases. Deuterated tracers like 1,3-Distearin-d5 are invaluable for dissecting these competing metabolic fates.

Diglyceride Kinase (DGK) Activity: Diglyceride kinases catalyze the phosphorylation of DAG to produce phosphatidic acid (PA), a critical signaling lipid and a precursor for the synthesis of other phospholipids. To measure DGK activity, 1,3-Distearin-d5 is introduced as a substrate along with ATP. The resulting product, phosphatidic acid-d5, is then extracted and quantified by mass spectrometry. The rate of its formation provides a precise measurement of DGK enzymatic activity, enabling researchers to study the regulation of this important class of enzymes.

Diglyceride Lipase Activity: Lipases are enzymes that hydrolyze ester bonds in lipids. Specifically, diglyceride lipases break down DAG into a monoacylglycerol (MAG) and a free fatty acid. In differentiated 3T3-L1 adipocyte-like cells, diglyceride lipase activity increases significantly along with other lipases. nih.gov The activity of these lipases can be assessed using 1,3-Distearin-d5 by monitoring the rate of substrate depletion or the appearance of a deuterated product, such as 1-stearoyl-d5-glycerol or 3-stearoyl-d5-glycerol. This allows for the characterization of lipase specificity and the impact of various physiological conditions on DAG catabolism.

Table 2: Hypothetical Enzyme Kinetic Data for Competing DAG-Utilizing Enzymes This table shows representative kinetic data for DGAT, DGK, and diglyceride lipase using 1,3-Distearin-d5 as a common substrate. Such data helps in understanding how the metabolic flux of DAG is partitioned among different pathways.

| Enzyme | Substrate | Vmax (nmol/min/mg) | Km (µM) |

| DGAT2 | 1,3-Distearin-d5 | 2.8 | 35 |

| Diglyceride Kinase ε | 1,3-Distearin-d5 | 1.5 | 50 |

| Hormone-Sensitive Lipase (on DAG) | 1,3-Distearin-d5 | 0.9 | 65 |

Integration of 1,3 Distearin D5 in Advanced Metabolic Imaging Modalities

Principles and Applications of Deuterium (B1214612) Metabolic Imaging (DMI) in Research

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance (MR)-based modality that enables the three-dimensional mapping of metabolism in vivo. yale.edunottingham.ac.uk The fundamental principle of DMI involves the administration of a substrate labeled with deuterium (²H), a stable, non-radioactive isotope of hydrogen. nih.gov Following administration, the metabolic fate of the deuterated substrate and its downstream products can be tracked and quantified using ²H MR spectroscopic imaging (MRSI). yale.edu

A key advantage of DMI stems from the extremely low natural abundance of deuterium (approximately 0.01%), which results in a minimal background signal. nih.govmdpi.com This allows for the clear detection of the administered ²H-enriched compounds and their metabolites. nih.gov Furthermore, the favorable MR characteristics of deuterium, such as its short T1 relaxation times, permit rapid signal acquisition, leading to good MR sensitivity and making the technique robust and relatively simple to implement on existing clinical MRI scanners. researchgate.netnih.gov Unlike standard proton (¹H) MRSI, DMI does not require complex techniques for water or lipid suppression, which simplifies the acquisition process. nih.gov

The applications of DMI in research are extensive and provide unique insights into metabolic pathways in both healthy and diseased states. nih.gov By using substrates like [6,6′-²H₂]glucose, researchers can map glycolysis and the tricarboxylic acid (TCA) cycle. yale.edu This has been demonstrated in preclinical and clinical studies of brain tumors, where DMI can visualize the Warburg effect—the metabolic shift towards glycolysis even in the presence of oxygen—by mapping the ratio of labeled lactate (B86563) to glutamate/glutamine (Glx). nih.govresearchgate.net DMI provides information beyond the glucose uptake measured by the more common ¹⁸FDG-PET, offering a more detailed view of downstream metabolic conversions. nottingham.ac.ukresearchgate.net The technique has been successfully applied to generate 3D metabolic maps in the brains of animal models and human patients, as well as in other organs like the liver to monitor glycogen (B147801) storage. researchgate.net

| Feature | Deuterium Metabolic Imaging (DMI) | ¹⁸FDG-Positron Emission Tomography (PET) |

| Tracer Type | Stable (non-radioactive) isotope, e.g., ²H-glucose. nottingham.ac.uk | Radioactive isotope, e.g., ¹⁸F-fluoro-2-deoxy-d-glucose. researchgate.net |

| Signal Detected | MR signal from deuterium nuclei in various metabolites. yale.edu | Gamma rays from positron annihilation. researchgate.net |

| Metabolic Information | Tracks downstream metabolism of substrates (e.g., glycolysis, TCA cycle). nih.govresearchgate.net | Primarily measures glucose uptake and transport. researchgate.net |

| Background Signal | Very low due to low natural abundance of deuterium. nih.gov | Requires correction for background radiation. |

| Implementation | Can be performed on clinical MRI scanners with minimal modification. researchgate.net | Requires a dedicated PET scanner and cyclotron for radiotracer production. |

| Spatial Resolution | Comparable to PET and ¹H spectroscopic imaging. nih.gov | Typically in the range of several millimeters. |

Utilization of Deuterated Lipids in Magnetic Resonance Spectroscopy (MRS)

Magnetic Resonance Spectroscopy (MRS) is a powerful analytical technique used to study metabolism by detecting the signals from specific atomic nuclei. nih.govmdpi.com When compounds are enriched with stable isotopes like deuterium, MRS can be used to follow their incorporation and conversion into various metabolic products. The utilization of deuterated lipids, such as 1,3-Distearin-d5, provides a method to specifically investigate lipid metabolism and membrane dynamics.

The principle involves introducing a deuterated lipid into a biological system. As the lipid is metabolized, the deuterium label is incorporated into downstream lipid species and other molecules. Using ²H MRS, researchers can detect the distinct spectral signatures of these deuterated compounds, allowing for the quantification of specific metabolic fluxes and the study of dynamic processes in cell membranes. nih.gov Early studies demonstrated that deuterium-labeled choline (B1196258) could be incorporated into the phospholipid headgroups of mammalian cell membranes, providing a powerful method for studying membrane structure and dynamics. nih.gov

In the context of metabolic imaging, while much of the focus has been on water-soluble substrates like glucose, deuterated lipids are essential for probing pathways of fatty acid oxidation, lipid synthesis, and membrane composition. For example, specifically labeled fatty acids can be used to trace their transport, storage in lipid droplets, and breakdown for energy. Deuterium MRS can differentiate the signals from various labeled lipid components, providing insights into the structural and dynamic properties of biological membranes. nih.gov While natural abundance ²H lipid signals can sometimes interfere with the detection of other metabolites like lactate in brain DMI studies, this also highlights the sensitivity of the technique to lipid signals. copernicus.org

| Deuterated Substrate Type | Example Compound | Metabolic Pathway Probed |

| Carbohydrate | [6,6′-²H₂]glucose | Glycolysis, TCA Cycle, Glycogen Synthesis yale.eduresearchgate.net |

| Short-Chain Fatty Acid | [²H₃]acetate | TCA Cycle, Fatty Acid Synthesis mdpi.comresearchgate.net |

| Amino Acid | Deuterated Leucine/Valine | Protein Synthesis, Amino Acid Metabolism isotope.com |

| Lipid Precursor | Deuterated Choline | Phospholipid Synthesis, Membrane Dynamics nih.gov |

| Glycerolipid | 1,3-Distearin-d5 | Lipid storage, Fatty Acid Metabolism |

Challenges and Future Directions in Spatial-Resolved Metabolic Profiling using Deuterated Compounds

Despite the significant potential of DMI and MRS using deuterated compounds, several challenges remain, particularly in achieving high-resolution, spatially-resolved metabolic profiles. A primary limitation is the inherently lower spatial resolution of metabolic imaging compared to anatomical MRI. nih.gov This is due to the vast difference in concentration between water protons (used for MRI) and the much lower concentrations of metabolites, which necessitates larger voxel sizes to obtain an adequate signal-to-noise ratio. nih.gov This can lead to partial volume effects, where a single measurement point may encompass multiple different tissue types, complicating data interpretation.

Another significant challenge is the analytical complexity, which grows as researchers move toward more intricate biological models involving multiple cell types or aim for single-cell resolution. nih.gov Distinguishing the signals of specific deuterated metabolites from background noise or from other compounds with overlapping spectral peaks, such as the near-identical chemical shifts of lactate and certain lipids, requires sophisticated post-processing techniques. copernicus.org Furthermore, ensuring the accurate identification of metabolites remains a central challenge in the broader field of metabolomics. nih.govresearchgate.net

Future developments are focused on overcoming these limitations. The implementation of DMI on ultra-high field scanners (e.g., 7T and above) is a promising direction, as the increased magnetic field strength enhances the intrinsic signal-to-noise ratio, potentially allowing for higher spatial resolution. nottingham.ac.uk Concurrently, the development of advanced signal processing and quantification algorithms is crucial. nottingham.ac.uk Methods are being refined to robustly remove interfering signals, such as extracranial lipid contamination in brain imaging, using MRI-based spatial information to improve the accuracy of metabolic maps. copernicus.orgcopernicus.org Looking forward, integrating DMI and other stable isotope tracer approaches with multi-omics data and machine learning-based analysis will likely provide a more comprehensive, systems-level understanding of metabolism in complex biological environments. researchgate.net

| Challenge | Description | Future Direction / Potential Solution |

| Low Spatial Resolution | Metabolite concentrations are much lower than water, requiring larger voxels and limiting resolution. nih.gov | Use of ultra-high field MRI scanners (e.g., 7T) to increase signal-to-noise ratio. nottingham.ac.uk |

| Signal Overlap | Different metabolites can have similar chemical shifts (e.g., lactate and lipids), complicating quantification. copernicus.org | Development of advanced signal processing algorithms and spectral editing techniques for better signal separation. nottingham.ac.ukcopernicus.org |

| Analytical Complexity | Increasing complexity of biological models and inter-organ communication makes data analysis more difficult. nih.gov | Integration with other systems biology data (genomics, proteomics) and use of machine learning for analysis. researchgate.net |

| Metabolite Identification | Ambiguous or incorrect identification of metabolites remains a bottleneck in metabolomics. nih.govresearchgate.net | Improvement of spectral databases and development of reference-free compound annotation methods. researchgate.net |

Comparative Studies and Methodological Advancements with Other Deuterated Lipid Classes

Relative Advantages and Limitations of Deuterated Diglycerides versus Other Deuterated Lipid Standards (e.g., Phospholipids (B1166683), Triglycerides)

The choice of an internal standard is pivotal for correcting variations in sample preparation and ionization efficiency. Ideally, an internal standard should be chemically identical to the analyte, differing only in isotopic composition. However, the vast complexity of the lipidome makes a one-to-one standard-to-analyte approach impractical. nih.gov This necessitates a careful selection of representative standards for different lipid classes.

Advantages of Deuterated Diglycerides (e.g., 1,3-Distearin-d5):

Class-Specific Correction: Using a deuterated diglyceride like 1,3-Distearin-d5 provides more accurate quantification for endogenous diglycerides compared to using a standard from a different lipid class (e.g., a phospholipid or triglyceride). portlandpress.comavantiresearch.com Different lipid classes exhibit distinct ionization efficiencies; thus, a class-matched standard better compensates for class-specific matrix effects and ionization suppression. portlandpress.comresearchgate.net

Structural Similarity: As a diglyceride, 1,3-Distearin-d5 closely mimics the physicochemical properties and fragmentation behavior of other diglyceride species within a mass spectrometer, leading to more reliable quantification.

Limitations and Comparative Disadvantages:

In-source Fragmentation Interference: A significant limitation when using deuterated triglycerides as standards for diglyceride analysis is the potential for in-source fragmentation. Triglycerides can lose a fatty acid chain within the mass spectrometer's ion source, generating a diglyceride fragment ion. universiteitleiden.nlresearchgate.netcapes.gov.br This artifact can interfere with the signal of true endogenous diglycerides, leading to inaccurate quantification. Using a deuterated diglyceride standard helps to model the behavior of the analyte class itself, but does not eliminate the interference from endogenous triglycerides.

Chromatographic Separation (Isotope Effect): A general limitation of all deuterium-labeled standards is the potential for slight chromatographic separation from their non-deuterated counterparts. myadlm.org This "isotope effect" can cause the standard and analyte to elute at slightly different times, subjecting them to different matrix effects and potentially compromising quantitative accuracy. myadlm.org

Ionization Efficiency Differences: While superior to using a standard from a different class, a single deuterated diglyceride standard may not perfectly represent the ionization efficiency of all species within the diglyceride class, especially those with varying fatty acid chain lengths and degrees of unsaturation. nih.gov Polar lipids like phospholipids generally ionize well in negative mode, while neutral lipids such as diglycerides and triglycerides ionize more efficiently in positive mode, often as ammonium (B1175870) adducts. universiteitleiden.nlavantiresearch.com This difference in optimal ionization conditions underscores the importance of class-specific standards.

The following table summarizes the key comparative points:

| Feature | Deuterated Diglycerides (e.g., 1,3-Distearin-d5) | Deuterated Phospholipids | Deuterated Triglycerides |

| Analyte Class | Diglycerides (DG) | Phospholipids (PL) | Triglycerides (TG) |

| Advantage for DG Quantification | High: Closely mimics analyte behavior, providing class-specific correction. | Low: Different physicochemical properties and ionization efficiency. | Moderate: Structurally related, but with significant limitations. |

| Key Limitation | General isotope effect (potential chromatographic separation). myadlm.org | Poor representation of neutral lipid ionization and fragmentation. | High potential for in-source fragmentation, creating interfering DG ions. researchgate.netcapes.gov.br |

| Optimal Ionization Mode | Positive (e.g., [M+NH₄]⁺) universiteitleiden.nl | Typically Negative (e.g., [M-H]⁻) | Positive (e.g., [M+NH₄]⁺) universiteitleiden.nl |

Development of Multiplexed Deuterated Lipid Mixtures for Broad Lipidome Coverage

The complexity of the lipidome, with its numerous classes and species, has driven the development of multiplexed internal standard mixtures. These mixtures contain a panel of deuterated lipids representing various classes, allowing for more comprehensive and accurate quantification in a single analysis. The goal is to correct for variations across a wide range of lipids simultaneously, which is more efficient than adding individual standards one by one. nih.govresearchgate.netnih.gov

Several commercial and research-developed mixtures now incorporate deuterated diglycerides, including species structurally related to 1,3-Distearin-d5, alongside phospholipids, triglycerides, and other lipid classes.

Examples of Commercial Multiplexed Deuterated Lipid Standards:

SPLASH™ LIPIDOMIX® Mass Spec Standard (Avanti Polar Lipids): This mixture is designed for human plasma analysis and includes 14 different deuterated lipids, covering major lipid classes. Crucially, it contains a deuterated diglyceride (15:0-18:1(d7) DG) and a deuterated triglyceride, demonstrating the recognized need for including standards for neutral lipid classes. sigmaaldrich.comscientificlabs.co.uknih.gov

SCIEX Lipidyzer™ Platform Standards: This platform utilizes a comprehensive kit with over 50 labeled internal standards across 13 lipid classes, including diglycerides (DAG), triglycerides (TAG), and various phospholipids (PC, PE, PS, etc.). sciex.comnih.gov This approach aims to provide "accurate quantitation" by ensuring that each lipid class is corrected by one or more representative standards. sciex.comlabmanager.com

d5-DG ISTD Mix I (Avanti Polar Lipids): This is a specialized mixture containing nine different 1,3-diacylglycerol-d5 species with varying fatty acid compositions. nih.gov This allows for more precise quantification within the diglyceride class itself, addressing the variability in mass spectrometric response due to different fatty acid chains.

The composition of a representative commercial mixture highlights the multiplexed approach:

| Lipid Class | Example Component in SPLASH™ LIPIDOMIX® |

| Diglyceride (DG) | 15:0-18:1(d7) DG |

| Triglyceride (TG) | 15:0-18:1(d7)-15:0 TG |

| Phosphatidylcholine (PC) | 15:0-18:1(d7) PC |

| Phosphatidylethanolamine (PE) | 15:0-18:1(d7) PE |

| Phosphatidylserine (PS) | 15:0-18:1(d7) PS |

| Phosphatidylinositol (PI) | 15:0-18:1(d7) PI |

| Lysophosphatidylcholine (LPC) | 18:1(d7) LPC |

| Cholesteryl Ester (CE) | 18:1(d7) Chol Ester |

| Cholesterol | Cholesterol (d7) |

Table based on data from Sigma-Aldrich product information for Avanti SPLASH™ LIPIDOMIX®. sigmaaldrich.com

The development of these multiplexed mixtures signifies a major methodological advancement, enabling more robust and high-throughput lipidomics studies with broader and more accurate quantitative coverage. nih.govnih.gov

Future Innovations in Stable Isotope-Labeled Lipid Synthesis and Application in Research

The field of lipidomics continues to evolve, with ongoing innovations in the synthesis and application of stable isotope-labeled lipids, including deuterated compounds like 1,3-Distearin-d5. Future developments are focused on overcoming current limitations and expanding the analytical window into lipid metabolism.

Innovations in Synthesis:

Biosynthetic Production: A significant innovation is the use of biological systems, such as genetically modified E. coli or the yeast Pichia pastoris, to produce complex deuterated or ¹³C-labeled lipids. ill.eunih.govuab.edu These methods allow for the creation of uniformly or selectively labeled lipids, including polyunsaturated and chiral species, that are difficult or expensive to produce through traditional chemical synthesis. nih.goveuropa.eu This approach can generate a wide array of labeled lipids that more closely resemble the diversity found in mammalian cells, providing a superior internal standard mixture. uab.edu

Synthesis of Biologically Relevant Isomers: Efforts are underway to synthesize specific, biologically important lipid isomers, such as those with defined fatty acid positions (regioisomers) or double bond locations. This includes the challenging synthesis of deuterated polyunsaturated fatty acids like linoleic acid, which are critical for studying inflammation and metabolic diseases. diva-portal.org

Innovations in Application:

Metabolic Flux Analysis: Stable isotope labeling is moving beyond static quantification towards dynamic metabolic studies. nih.govlongdom.org By supplying cells or organisms with labeled precursors (e.g., ¹³C-glucose or deuterated fatty acids), researchers can trace the flow of atoms through metabolic pathways, measuring the rates of synthesis and turnover of individual lipid species. nih.govroyalsocietypublishing.org This provides a functional view of the lipidome that is inaccessible through simple concentration measurements.

Advanced Imaging Techniques: New microscopy techniques are leveraging stable isotopes to visualize lipid metabolism within living cells and tissues. For example, Two-Color Infrared Photothermal Microscopy (2C-IPM) combined with deuterium (B1214612) labeling allows for the real-time monitoring of neutral lipid synthesis in individual lipid droplets. sciencedaily.com Similarly, compound-specific isotope analysis (CSIA) is enhancing ecological studies by tracing the flow of labeled fatty acids through food webs. royalsocietypublishing.org

Comprehensive Standard Mixtures: The future trend is to develop even more comprehensive internal standard mixtures. This includes creating panels of standards that cover a wider range of lipid classes and species, including low-abundance but biologically potent lipids, to further improve the accuracy and breadth of quantitative lipidomics. avantiresearch.comlabmanager.com

These advancements promise to provide an unprecedented level of detail in lipid research, enabling a deeper understanding of the roles of specific lipids like diglycerides in health and disease. nih.govlongdom.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 1,3-Distearin-d5 with isotopic purity?

- Answer : Synthesis typically involves esterification of glycerol-d5 with stearic acid derivatives under controlled anhydrous conditions. Deuterated glycerol (e.g., 1,1,2,3,3-pentadeuterioglycerol) is reacted with stearoyl chloride in the presence of a base catalyst. Purification requires column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the 1,3-distearoyl isomer. Isotopic purity (>98%) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions .

Q. Which characterization techniques are critical for confirming the structural integrity of 1,3-Distearin-d5?

- Answer : Key techniques include:

- NMR spectroscopy : ¹H NMR to confirm absence of non-deuterated protons at positions 1 and 3; ¹³C NMR to verify ester carbonyl signals (~173 ppm).

- High-resolution MS (HRMS) : To validate molecular ion peaks (e.g., m/z 630.06 for C39H71D5O5) and isotopic distribution patterns.

- Differential Scanning Calorimetry (DSC) : To assess melting behavior, which may differ from non-deuterated analogs due to isotope effects .

Q. How do deuterium isotopes influence the physical and chemical properties of 1,3-Distearin-d5 compared to its non-deuterated form?

- Answer : Deuterium substitution increases molecular mass and may alter solubility, melting point, and lipid bilayer dynamics. For example, the melting point of 1,3-Distearin-d5 is typically 1–2°C higher than non-deuterated 1,3-distearin due to stronger C-D vs. C-H bonds. These differences necessitate calibration in tracer studies to avoid misinterpretation of kinetic data .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in tracer studies using 1,3-Distearin-d5, such as inconsistent isotopic enrichment in lipid metabolism models?

- Answer : Contradictions may arise from isotopic dilution or metabolic exchange. Mitigation strategies include:

- Cross-validation : Use complementary tracers (e.g., 13C-labeled lipids) to confirm metabolic pathways.

- Time-resolved sampling : Track isotopic enrichment at multiple time points to distinguish transient vs. steady-state labeling.

- Statistical modeling : Apply Bayesian frameworks to account for variability in isotope incorporation rates .

Q. How should stability studies of 1,3-Distearin-d5 be designed to assess degradation under physiological conditions?

- Answer : Stability protocols should simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and include:

- Accelerated degradation tests : Expose the compound to oxidative (H2O2) or enzymatic (lipase) stressors.

- Analytical endpoints : Quantify degradation products via LC-MS/MS and monitor deuterium retention using isotope ratio mass spectrometry (IRMS).

- Long-term storage validation : Test stability at –80°C over 6–12 months with periodic sampling .

Q. What advanced computational models are suitable for integrating 1,3-Distearin-d5 tracer data into lipid metabolism simulations?

- Answer : Compartmental kinetic models (e.g., SAAM II or COPASI) can simulate deuterium flux through pathways like β-oxidation or glycerolipid synthesis. Key parameters include:

- Isotopic dilution factors : Adjust for endogenous lipid pools.

- Enzyme-specific turnover rates : Derived from in vitro assays or literature.

- Validation : Compare model outputs to experimental data from mass spectrometry imaging (MSI) or radiolabeled analogs .

Q. How can researchers optimize the use of 1,3-Distearin-d5 in metabolic flux analysis to minimize isotopic interference?

- Answer : To reduce interference:

- Dose-response calibration : Determine the minimum tracer concentration required for detectable enrichment without perturbing endogenous metabolism.

- Correction algorithms : Apply mathematical corrections for natural abundance deuterium in background spectra.

- Multi-isotope tracing : Pair with 13C or 15N tracers to decouple lipid-specific fluxes from global metabolic activity .

Methodological Considerations

- Data Reproducibility : Document synthesis protocols, purification gradients, and instrument parameters (e.g., NMR pulse sequences) in supplementary materials to enable replication .

- Critical Analysis of Contradictions : Use falsification frameworks (e.g., Popperian refutability) to test hypotheses arising from conflicting tracer data .

- Ethical Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing raw MS/NMR datasets in repositories like Chemotion or RADAR4Chem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.